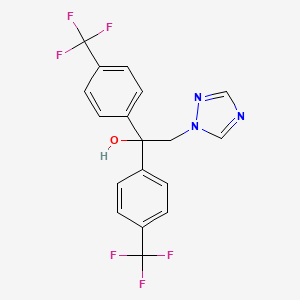
1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-(trifluoromethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-(trifluoromethyl)phenyl)- is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two 4-(trifluoromethyl)phenyl groups attached to the alpha carbon of the ethanol moiety, making it a unique and significant molecule in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole with an appropriate aldehyde or ketone in the presence of a reducing agent. The reaction conditions typically include:
Solvent: Commonly used solvents include ethanol, methanol, or acetonitrile.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including solvent choice, catalyst concentration, and temperature control, is crucial for efficient industrial synthesis.
化学反应分析
Types of Reactions
1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the triazole ring.
科学研究应用
1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-(trifluoromethyl)phenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. For example, triazole derivatives are known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme 14-α-demethylase . This disruption of the fungal cell membrane leads to cell death, making triazole compounds effective antifungal agents.
相似化合物的比较
Similar Compounds
1H-1,2,4-Triazole-1-ethanol, alpha-butyl-alpha-(2,4-dichlorophenyl)-: Known for its antifungal properties and used in agricultural applications.
Bitertanol: Another triazole derivative used as a fungicide in agriculture.
Uniconazole: A plant growth regulator that also contains a triazole moiety.
Uniqueness
1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-(trifluoromethyl)phenyl)- is unique due to the presence of two 4-(trifluoromethyl)phenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable molecule for various applications.
属性
CAS 编号 |
100567-95-1 |
|---|---|
分子式 |
C18H13F6N3O |
分子量 |
401.3 g/mol |
IUPAC 名称 |
2-(1,2,4-triazol-1-yl)-1,1-bis[4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C18H13F6N3O/c19-17(20,21)14-5-1-12(2-6-14)16(28,9-27-11-25-10-26-27)13-3-7-15(8-4-13)18(22,23)24/h1-8,10-11,28H,9H2 |
InChI 键 |
BHKONILQQLFTIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(C3=CC=C(C=C3)C(F)(F)F)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


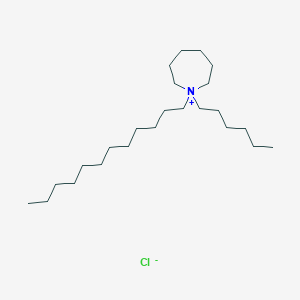
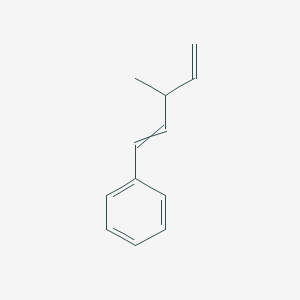
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)
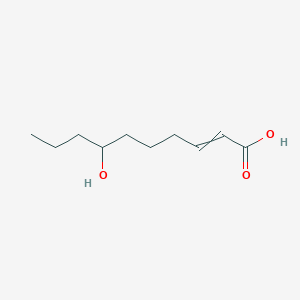
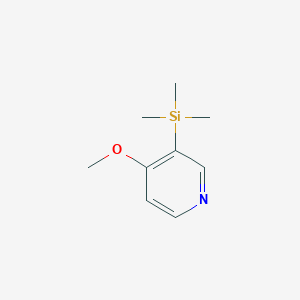
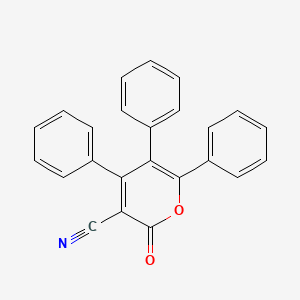
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)
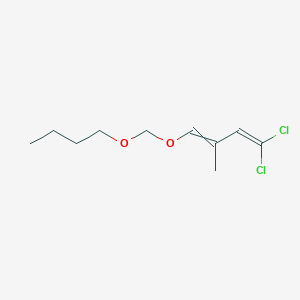
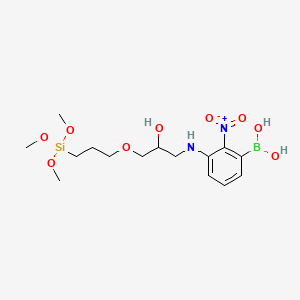
![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)
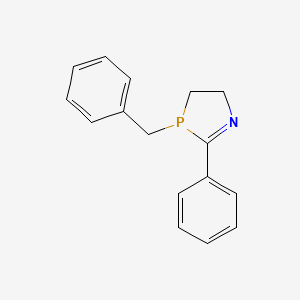

![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14324835.png)
